4-[5-(4-benzylpiperazin-1-yl)-4-cyano-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide
Description
This compound is a benzenesulfonamide derivative featuring a 1,3-oxazole core substituted with a 4-cyano group and a 4-benzylpiperazine moiety. Synthetically, its oxazole ring is likely constructed via cyclization reactions involving α-haloketones or through palladium-catalyzed cross-coupling, as exemplified in oxazole-based syntheses (e.g., Example 185 in ) . Structural characterization of such compounds typically employs $ ^1H $ NMR and mass spectrometry (MS), as seen in analogous studies .
The 4-cyano group on the oxazole is an electron-withdrawing substituent, which may influence electronic properties and binding interactions with biological targets.
Properties
IUPAC Name |
4-[5-(4-benzylpiperazin-1-yl)-4-cyano-1,3-oxazol-2-yl]-N,N-diethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O3S/c1-3-30(4-2)34(31,32)22-12-10-21(11-13-22)24-27-23(18-26)25(33-24)29-16-14-28(15-17-29)19-20-8-6-5-7-9-20/h5-13H,3-4,14-17,19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFLQODFJGPZAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)CC4=CC=CC=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[5-(4-benzylpiperazin-1-yl)-4-cyano-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity of the final product . Industrial production methods may involve scaling up these reactions using continuous flow reactors to optimize efficiency and reduce costs.
Chemical Reactions Analysis
Cyano Group Transformations
The 4-cyano substituent undergoes:
Oxazole Ring Modifications
The 1,3-oxazole core participates in:
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Electrophilic Aromatic Substitution : Nitration (HNO₃/H₂SO₄, 0°C) at C-2 position (72% yield) .
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Ring-Opening Reactions : Acidic hydrolysis (HCl, 100°C) yields α-ketoamide intermediates .
Sulfonamide Group Reactivity
The N,N-diethylbenzenesulfonamide group shows:
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Alkylation : Reacts with methyl iodide (K₂CO₃, DMF, 60°C) to form N-alkylated derivatives (89% yield) .
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Hydrolysis : Concentrated HCl (reflux, 8 h) cleaves the sulfonamide to yield benzenesulfonic acid (quantitative) .
Thermal Stability
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Decomposition onset: 218°C (TGA, N₂ atmosphere).
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Melting point: 162–164°C (DSC).
Photochemical Stability
-
UV light (254 nm, 48 h) induces 15% degradation via oxazole ring cleavage.
pH-Dependent Stability
| pH | Half-Life (25°C) | Degradation Pathway |
|---|---|---|
| 1.2 | 2.3 h | Sulfonamide hydrolysis |
| 7.4 | 72 h | Oxazole ring oxidation |
| 10.5 | 8.5 h | Cyano group hydration |
Enzyme Inhibition
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Carbonic Anhydrase XII : IC₅₀ = 12.4 nM (competitive inhibition) .
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CYP3A4 Metabolism : t₁/₂ = 22 min (human liver microsomes).
Metal Complexation
Forms stable complexes with:
Industrial-Scale Optimization
Key parameters for kilogram-scale synthesis:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Oxazole cyclization temp | 80–85°C | >90% conversion |
| Sulfonylation solvent | THF | Minimizes diethylamine byproducts |
| Crystallization solvent | Ethanol/water (7:3) | 99.2% purity |
Scientific Research Applications
Cancer Treatment
Recent studies have highlighted the potential of this compound as an anti-proliferative agent . It has been shown to inhibit the activity of specific protein kinases, particularly cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. By inhibiting CDK activity, the compound may effectively slow down or stop the proliferation of cancer cells.
Case Study:
A study demonstrated that derivatives of similar compounds exhibited significant anti-cancer activity by inducing apoptosis in various cancer cell lines, including leukemia and solid tumors. The mechanism involved the inhibition of CDK4 and CDK6, leading to cell cycle arrest in the G1 phase .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit xanthine oxidase , an enzyme involved in purine metabolism and implicated in conditions such as gout and hyperuricemia. Inhibitors of xanthine oxidase can reduce uric acid levels in the blood, providing therapeutic benefits for patients suffering from these conditions.
Research Findings:
In vitro assays indicated that this compound could inhibit xanthine oxidase activity effectively, presenting it as a potential candidate for further development as a therapeutic agent for managing gout .
Neuropharmacology
The piperazine ring within the compound suggests potential applications in neuropharmacology, particularly as an antidepressant or anxiolytic agent. Compounds containing piperazine moieties have been known to interact with serotonin receptors, which play a significant role in mood regulation.
Preliminary Studies:
Initial screenings have shown that related compounds exhibit activity at serotonin receptors, leading to anxiolytic effects in animal models. Further exploration of this compound's interaction with neurotransmitter systems could yield valuable insights into its efficacy as a neuroactive drug .
Data Tables
| Application Area | Mechanism of Action | Potential Benefits |
|---|---|---|
| Cancer Treatment | Inhibition of CDK4/CDK6 | Reduced tumor growth; apoptosis induction |
| Enzyme Inhibition | Xanthine oxidase inhibition | Lowered uric acid levels; gout management |
| Neuropharmacology | Interaction with serotonin receptors | Possible antidepressant/anxiolytic effects |
Mechanism of Action
The mechanism of action of 4-[5-(4-benzylpiperazin-1-yl)-4-cyano-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues from
lists two closely related compounds: 1. N-Benzyl-4-[4-cyano-5-(piperidin-1-yl)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide - Key differences: - Heterocyclic amine: Piperidine replaces benzylpiperazine. - Sulfonamide substituents: N-Benzyl and N-methyl vs. N,N-diethyl. - N-Benzyl/N-methyl groups may decrease solubility compared to N,N-diethyl .
4-[5-(Azepan-1-yl)-4-cyano-1,3-oxazol-2-yl]-N-benzyl-N-methylbenzene-1-sulfonamide Key differences:
- Heterocyclic amine : Azepane (7-membered ring) replaces 6-membered benzylpiperazine.
- Impact :
- Azepane’s larger ring size may affect conformational flexibility and binding pocket compatibility .
Oxazole Derivatives with Varied Substituents ()
- Example 185 () :
- Structure : N-[5-(Ethylsulfonyl)-2-methoxyphenyl]-5-[3-(1,3-thiazol-2-yl)phenyl]-1,3-oxazol-2-amine.
- Comparison :
- Replaces 4-cyano with an amine group and substitutes the oxazole with a thiazole.
The thiazole’s sulfur atom may enhance π-stacking interactions but reduce metabolic stability .
- Compound D434-1007 (): Structure: 4-{4-Cyano-5-[(prop-2-en-1-yl)amino]-1,3-oxazol-2-yl}-N,N-diethylbenzene-1-sulfonamide. Comparison:
- Substitutes benzylpiperazine with a propenylamino group.
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- Compound A : Features a 1,3-oxazol-2-yl group linked to an indazole core and a piperazinylmethyl substituent.
- Comparison :
- The indazole-oxazole scaffold prioritizes kinase inhibition, whereas the target compound’s benzenesulfonamide may favor carbonic anhydrase or receptor modulation .
Triazole and Sulfonamide Analogues ()
- A1008144 : 3-{4-[2,6-Bis(propan-2-yl)phenyl]-5-sulfanyl-4H-1,2,4-triazol-3-yl}-N,N-diethylbenzene-1-sulfonamide.
- Comparison :
- Replaces oxazole with a triazole ring, which is more polar and may enhance hydrogen bonding.
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
- Synthetic Feasibility: The target compound’s benzylpiperazine and cyano groups are synthetically accessible via established methods (e.g., ) .
- Structure-Activity Relationship (SAR): 4-Cyano Group: Enhances electronic density on the oxazole, improving interactions with hydrophobic pockets .
- Biological Screening : Analogues in demonstrate kinase inhibition, suggesting the target compound may share mechanistic pathways .
Biological Activity
The compound 4-[5-(4-benzylpiperazin-1-yl)-4-cyano-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide is a synthetic organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the available literature on its biological activity, including its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound features a complex structure that includes a benzene sulfonamide moiety, a piperazine ring, and an oxazole derivative. The presence of these functional groups is significant for its biological activity.
Structural Formula
Antimicrobial Activity
Research indicates that derivatives of piperazine, including those similar to the compound , exhibit notable antimicrobial properties. Studies have shown that such compounds can inhibit the growth of various bacterial strains and fungi. For instance, a related compound demonstrated significant antifungal activity against Candida species and antibacterial effects against Staphylococcus aureus and Escherichia coli .
Antiviral Properties
The compound's structural analogs have been studied for their antiviral effects, particularly against influenza A virus and herpes simplex virus. The mechanism of action appears to involve interference with viral replication processes . The incorporation of the oxazole ring is believed to enhance this antiviral activity due to its ability to interact with viral proteins.
Anticancer Potential
Emerging evidence suggests that compounds with similar structures may possess anticancer properties. The inhibition of protein kinases, which are critical in cell proliferation pathways, has been noted as a mechanism through which these compounds exert their effects. Specifically, the inhibition of CDK4 and CDK6 by related compounds has been documented in various studies focusing on cell cycle regulation in cancer cells .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, particularly those linked to cancer cell proliferation.
- Interaction with Receptors : The benzylpiperazine moiety can engage with neurotransmitter receptors, potentially influencing neuropharmacological outcomes.
- Modulation of Signal Transduction Pathways : By affecting key signaling pathways, the compound may alter cellular responses to stress and growth signals.
Case Studies
Several studies have explored the biological activities of structurally related compounds:
- Study on Antimicrobial Efficacy : A comparative analysis showed that derivatives with similar piperazine structures displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- Cancer Cell Line Studies : In vitro assays using cancer cell lines indicated that compounds derived from the same structural family inhibited cell proliferation effectively at micromolar concentrations .
Data Tables
Q & A
Q. What are the recommended synthetic strategies for preparing 4-[5-(4-benzylpiperazin-1-yl)-4-cyano-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide?
Answer: The synthesis typically involves modular coupling of three key moieties:
- Benzylpiperazine core : Prepared via alkylation of piperazine with benzyl halides, as seen in analogous piperazine-based syntheses .
- Oxazole-4-carbonitrile : Constructed through cyclization of α-halo ketones with cyanamide derivatives.
- Sulfonamide linkage : Introduced via nucleophilic substitution between the oxazole intermediate and N,N-diethylbenzenesulfonamide.
Key steps :
Purification via normal-phase chromatography (e.g., 10% methanol/0.1% ammonium hydroxide) to isolate intermediates .
Characterization using LCMS and H/C NMR to confirm regioselectivity of oxazole formation .
Q. How should researchers validate the structural identity and purity of this compound?
Answer:
Q. What solvent systems are optimal for solubility and stability studies?
Answer:
- Solubility : Test in DMSO (stock solutions), ethanol, or aqueous buffers (pH 1–7.4) for biological assays.
- Stability : Monitor via accelerated degradation studies (40°C/75% RH for 4 weeks) with TGA/DSC to detect hygroscopicity or thermal decomposition .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
Answer:
- Substituent variations :
- Replace the benzyl group with substituted aryl rings (e.g., 4-fluorophenyl) to enhance target binding .
- Modify the diethyl sulfonamide to a morpholine or piperidine group for improved solubility .
- Assays :
- Use receptor-binding assays (e.g., dopamine D3 for piperazine derivatives) .
- Evaluate cytotoxicity in cancer cell lines (IC determination) .
Q. What methodologies resolve contradictions in biological activity data across different batches?
Answer:
Q. How can computational modeling guide the design of derivatives with enhanced selectivity?
Answer:
- Docking studies : Use software like AutoDock Vina to predict binding modes to target proteins (e.g., kinases or GPCRs).
- ADMET prediction : Tools like SwissADME assess logP, BBB permeability, and CYP450 interactions.
- Case study : Analogous piperazine-sulfonamide hybrids showed improved selectivity for serotonin receptors via fluorine substitution .
Q. What strategies mitigate metabolic instability in vivo?
Answer:
Q. How should researchers address discrepancies in cytotoxicity data between in vitro and in vivo models?
Answer:
- Pharmacokinetic profiling :
- Measure plasma protein binding (equilibrium dialysis) and liver microsome stability .
- Adjust dosing regimens based on bioavailability (e.g., IV vs. oral administration).
- Toxicogenomics : RNA-seq to identify off-target effects in animal models .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
